molecular formula C18H21N3O2 B5798183 1-(2-methylphenyl)-4-(4-nitrobenzyl)piperazine

1-(2-methylphenyl)-4-(4-nitrobenzyl)piperazine

Cat. No. B5798183
M. Wt: 311.4 g/mol
InChI Key: MNWQPEBUTSBMOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylphenyl)-4-(4-nitrobenzyl)piperazine, commonly known as MeOPP, is a chemical compound belonging to the piperazine family. MeOPP is a psychoactive drug that has gained significant attention from researchers due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of MeOPP is not yet fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. MeOPP also increases the release of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MeOPP has been shown to have a significant impact on various biochemical and physiological processes. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuroplasticity and cognitive function. MeOPP has also been shown to decrease the levels of inflammatory cytokines, indicating its potential anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the significant advantages of MeOPP is its ability to cross the blood-brain barrier, making it an effective tool for studying the central nervous system. MeOPP is also relatively easy to synthesize, making it readily available for research purposes. However, MeOPP's psychoactive properties make it challenging to use in animal studies, as it may interfere with the animal's behavior and cognitive function.

Future Directions

MeOPP's potential therapeutic applications make it an exciting area of research. Future studies should focus on exploring its potential use in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to understand the exact mechanism of action of MeOPP and its impact on various biochemical and physiological processes. The development of selective agonists or antagonists for MeOPP's target receptors may also lead to the development of more effective treatments for various disorders.
Conclusion:
In conclusion, MeOPP is a promising compound with potential therapeutic applications. Its ability to cross the blood-brain barrier and impact various biochemical and physiological processes make it an exciting area of research. Further studies are needed to understand its exact mechanism of action and its potential use in the treatment of various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of MeOPP involves the reaction of 1-(2-methylphenyl)piperazine with 4-nitrobenzyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain MeOPP in its pure form.

Scientific Research Applications

MeOPP has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidepressant, anxiolytic, and analgesic properties. MeOPP has also shown promising results in the treatment of Parkinson's disease and schizophrenia. Additionally, MeOPP has been studied for its potential use as a cognitive enhancer and as a tool for studying the central nervous system.

properties

IUPAC Name

1-(2-methylphenyl)-4-[(4-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-15-4-2-3-5-18(15)20-12-10-19(11-13-20)14-16-6-8-17(9-7-16)21(22)23/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWQPEBUTSBMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(o-Tolyl)-1-(p-nitrobenzyl)piperazine

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